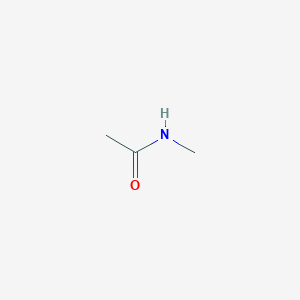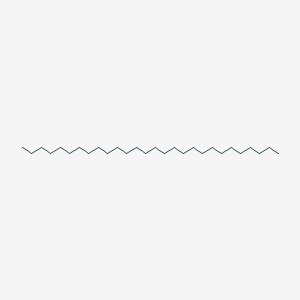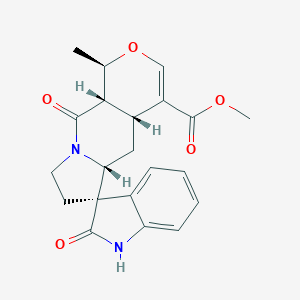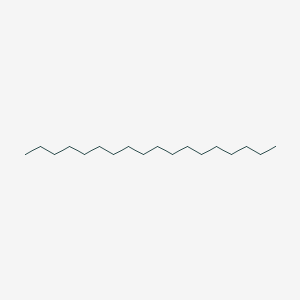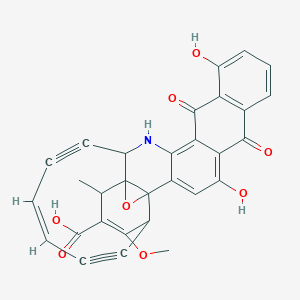
Deoxydynemicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxydynemicin A (DDA) is a natural product that belongs to the enediyne family of antibiotics. It was first isolated from the marine bacterium Micromonospora sp. in 1996. DDA exhibits potent antitumor activity due to its ability to cleave DNA strands. Its unique structure and mechanism of action have attracted the attention of researchers in the field of medicinal chemistry.
Applications De Recherche Scientifique
Quantum Chemical Investigation of Dynemicin A : The Bergman reaction of dynemicin A, a naturally occurring enediyne, was fully investigated using DFT level theory. The study found that the calculated geometry of dynemicin A agrees well with the X-ray structure of deoxydynemicin A, with an activation barrier of 19.4 kcal/mol and an exothermic reaction energy of −2.1 kcal/mol. This indicates the biological activity of the enediyne at body temperature (Ahlström, Kraka, & Cremer, 2002).
Molecular Design and Biological Studies : A study on the molecular design of enediyne model systems of the dynemicin A type equipped with triggering and modulating/signaling devices revealed the synthesis of various compounds via ring closures. This research contributes to understanding the mechanisms of DNA cleavage and potential anticancer properties of dynemicin A and its derivatives (Nicolaou et al., 1993).
Hydrogen Abstraction of Deoxyribose in DNA Strand Scission : Dynemicin A, containing anthraquinone and enediyne cores, abstracts the C-1' hydrogen of DNA deoxyribose, leading to DNA strand breaks. This study provides insights into the specific interactions of dynemicin A with DNA, contributing to the understanding of its potential as an antitumor agent (Shiraki, Uesugi, & Sugiura, 1992).
Synthesis and DNA Cleavage Studies of Dynemicin Analogs : Research on the synthesis of dynemicin analogs, such as epoxymetheno-«1»-benzazacyclododecine derivatives, which can be activated by photochemical deprotection, contributes to the understanding of DNA cleavage under neutral conditions. This opens avenues for the development of new antitumor agents based on dynemicin A structure (Wender, Zercher, Beckham, & Haubold, 1993).
Designed Enediynes with Anticancer Activity : A class of DNA-cleaving molecules, designed from basic chemical principles, mimics the actions of naturally occurring enediyne anticancer antibiotics like dynemicin A. This study provides a foundation for the development of targeted cancer therapies using de novo designed molecules based on dynemicin A (Nicolaou, Dai, Tsay, Estevez, & Wrasidlo, 1992).
Propriétés
Numéro CAS |
130640-33-4 |
|---|---|
Nom du produit |
Deoxydynemicin A |
Formule moléculaire |
C30H19NO8 |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
(11Z)-21,28-dihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20(25),21,23,27-octaen-9,13-diyne-6-carboxylic acid |
InChI |
InChI=1S/C30H19NO8/c1-13-20(28(36)37)27(38-2)15-9-5-3-4-6-11-19-29(13)30(15,39-29)16-12-18(33)22-23(24(16)31-19)26(35)21-14(25(22)34)8-7-10-17(21)32/h3-4,7-8,10,12-13,15,19,31-33H,1-2H3,(H,36,37)/b4-3- |
Clé InChI |
RVUGUFLMKMPZBW-ARJAWSKDSA-N |
SMILES isomérique |
CC1C(=C(C2C#C/C=C\C#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O |
SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O |
SMILES canonique |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O |
Synonymes |
deoxydynemicin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



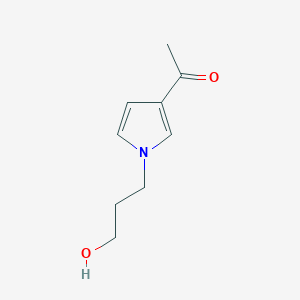
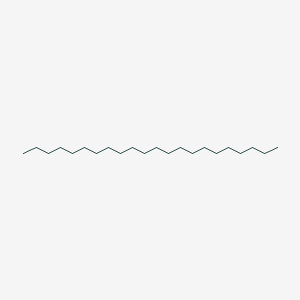
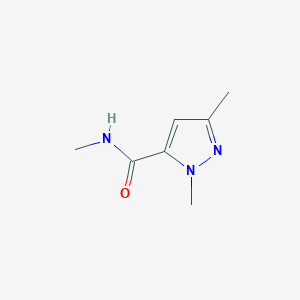

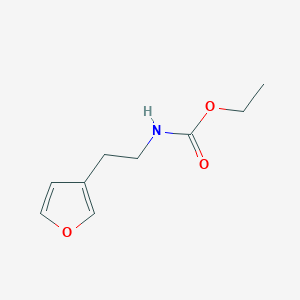
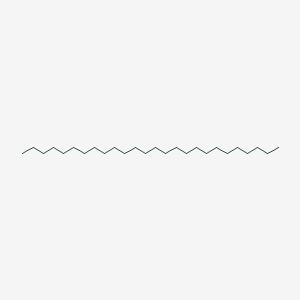

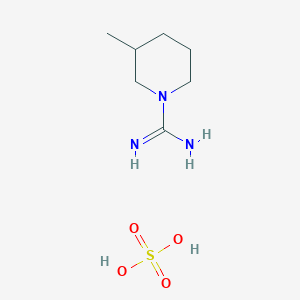
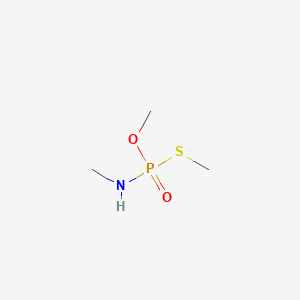
![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
